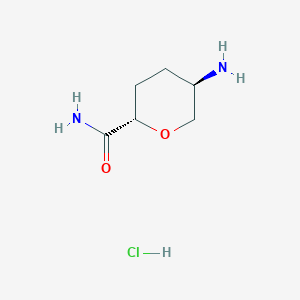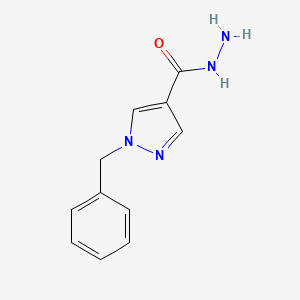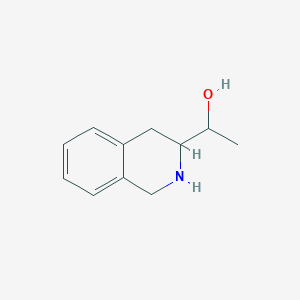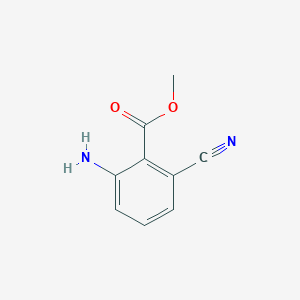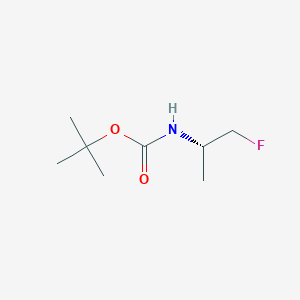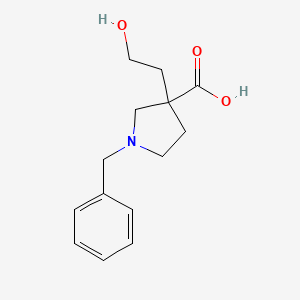
1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid, also known as BHEP, is a synthetic compound derived from pyrrolidine carboxylic acid and is used in a variety of scientific research applications. BHEP is a colorless, crystalline solid and is soluble in water, ethanol, and methanol. BHEP has been used in a variety of scientific research applications such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in medicinal chemistry, biochemistry, and pharmacology. This compound has been used to study the effects of various compounds on the human body, including the effects of drugs, hormones, and other compounds. This compound has also been used to study the mechanism of action of various drugs and to develop new drugs. This compound has been used to study the effects of various compounds on the nervous system, including the effects of drugs, hormones, and other compounds.
Mechanism of Action
1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid has been found to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme found in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in the amount of acetylcholine in the nervous system, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to increase the levels of acetylcholine in the nervous system, which can lead to increased alertness, improved memory, and improved cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in treating a variety of diseases and conditions. This compound has also been found to have anti-cancer properties, which can be beneficial in treating a variety of cancers.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize, and it is soluble in water, ethanol, and methanol, making it easy to use in a variety of experiments. This compound is also relatively stable, making it easy to store for long periods of time. However, this compound is not as potent as some other compounds, and it can be difficult to measure the exact effects of this compound in a lab setting.
Future Directions
The future of 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid research is promising. This compound has already been used in a variety of scientific research applications, and its potential applications are still being explored. Some possible future directions for this compound research include further studies on its mechanism of action, the development of new drugs based on its structure, and the development of new treatments for a variety of diseases and conditions. Other possible future directions include the use of this compound in the study of the effects of various compounds on the nervous system, the development of new drugs for the treatment of neurological disorders, and the development of new treatments for a variety of cancers.
Synthesis Methods
1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid can be synthesized in a few different ways. The most common method is by reacting pyrrolidine carboxylic acid with 2-bromoethanol. This reaction produces this compound in a yield of approximately 94%. Other methods of synthesis include the reaction of pyrrolidine carboxylic acid with ethyl bromoacetate and the reaction of pyrrolidine carboxylic acid with ethyl chloroformate.
properties
IUPAC Name |
1-benzyl-3-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-7-14(13(17)18)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBLJQBGEIDVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CCO)C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

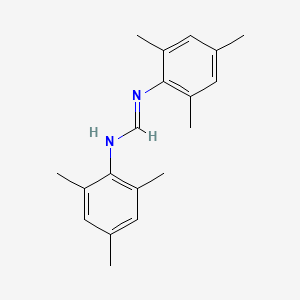
![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
